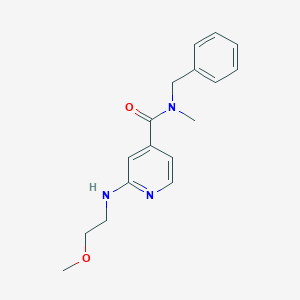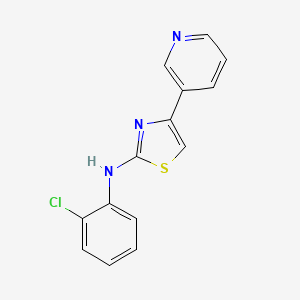
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is expressed in various regions of the brain, particularly in the hippocampus, cortex, and thalamus. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective agonist for the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of presynaptic glutamate release, which results in the modulation of synaptic transmission and plasticity. This mechanism of action is thought to underlie the neuroprotective, antidepressant, and anxiolytic effects of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, which are both involved in neuroprotection and synaptic plasticity. It has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which suggests that it has anti-inflammatory effects in the brain.
実験室実験の利点と制限
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the mGluR7 receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective, antidepressant, and anxiolytic effects of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, which could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, there is a need for more studies on the potential side effects and long-term safety of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, particularly in humans.
合成法
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized by several methods, including the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with acetic anhydride and 4-acetylphenylboronic acid, followed by purification through column chromatography. Another method involves the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with 4-acetylphenyl isocyanate in the presence of a base, followed by purification through recrystallization.
科学的研究の応用
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)14-2-4-15(5-3-14)20-18(23)17-12-16(6-7-19-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMIKPCUJWMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)





![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)